gamma-Cyclogeraniol
Description
Structure
3D Structure
Properties
CAS No. |
4352-33-4 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(2,2-dimethyl-6-methylidenecyclohexyl)methanol |
InChI |
InChI=1S/C10H18O/c1-8-5-4-6-10(2,3)9(8)7-11/h9,11H,1,4-7H2,2-3H3 |
InChI Key |
SGGRQCQZSVJULJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=C)C1CO)C |
Origin of Product |
United States |
Synthetic Methodologies for γ Cyclogeraniol and Its Analogs
Chemoenzymatic Synthetic Approaches
Chemoenzymatic synthesis represents a powerful strategy for producing γ-cyclogeraniol and its related compounds, merging the precision of biocatalysts with the versatility of traditional chemical reactions. nih.gov This approach is particularly advantageous for creating enantiomerically pure molecules, a critical requirement for their use as fragrances and as chiral synthons in complex organic synthesis. mdpi.com By employing enzymes, which operate under mild conditions, these methods offer high selectivity that is often challenging to achieve through conventional chemistry alone. researchgate.net
The kinetic resolution of racemic γ-cyclogeraniol using lipases is a well-established method for obtaining its enantiomers. mdpi.com This process relies on the enzyme's ability to selectively catalyze the acylation of one enantiomer at a much faster rate than the other, enabling the separation of the acylated enantiomer from the unreacted one. mdpi.comresearchgate.net
The success of lipase-mediated kinetic resolution hinges on the careful optimization of several factors, including the choice of lipase (B570770), acyl donor, solvent, and temperature. mdpi.comresearchgate.net For γ-cyclogeraniol, studies have shown that lipases from different microbial sources exhibit varying degrees of efficiency and enantioselectivity.
A key study highlighted that while lipase PS showed good results for resolving α-cyclogeraniol, it yielded very low enantioselectivity for γ-cyclogeraniol when using vinyl acetate (B1210297). mdpi.com Further screening revealed that Candida antarctica lipase B (CALB), when paired with vinyl propionate (B1217596), could resolve γ-cyclogeraniol, albeit with modest enantioselectivity. mdpi.commdpi.com The selection of an appropriate acylating agent is also crucial; for some substrates, changing the acyl donor can dramatically increase the enantioselectivity of the reaction. mdpi.com The use of immobilized enzymes is another important optimization strategy, as it enhances enzyme stability and allows for easier separation and reuse of the biocatalyst. revistabionatura.com
Table 1: Optimization of Lipase-Mediated Kinetic Resolution of (±)-γ-Cyclogeraniol
| Lipase Catalyst | Acyl Donor | Solvent | Temperature (°C) | Enantioselectivity (E-value) | Reference |
| Lipase PS (from Pseudomonas cepacia) | Vinyl acetate | Not Specified | Not Specified | 2.3 | mdpi.com |
| Candida antarctica lipase B (CALB) | Vinyl propionate | Not Specified | Not Specified | 6.7 | mdpi.commdpi.com |
| Hog Pancreas Lipase (PPL) | Acetate (via hydrolysis) | Not Specified | Not Specified | Low (for acetate hydrolysis) | researchgate.net |
This table illustrates the reported enantioselectivity for γ-cyclogeraniol resolution under different enzymatic conditions.
The enantioselectivity of a lipase is determined by the specific interactions between the substrate enantiomers and the amino acid residues within the enzyme's chiral active site. mdpi.comnih.gov This site contains a catalytic triad (B1167595) (typically Ser-His-Asp/Glu) that performs the catalysis. cnr.it The differential binding energy and orientation of each enantiomer in the active site lead to different rates of reaction.
For lipases, the active site is often a pocket or tunnel. The (R)- and (S)-enantiomers of γ-cyclogeraniol fit differently into this pocket. One enantiomer will achieve a more favorable orientation, placing its hydroxyl group in closer proximity to the catalytic serine residue and the oxyanion hole, which stabilizes the transition state. The other enantiomer will bind less productively due to steric clashes or unfavorable interactions, resulting in a significantly slower acylation rate. researchgate.netcnr.it This difference in the stability of the diastereomeric enzyme-substrate complexes is the origin of the observed kinetic resolution. nih.gov
Enantiocontrol in lipase-catalyzed resolutions is highly sensitive to the substrate's structure. mdpi.com The steric and electronic properties of the substrate, particularly around the stereocenter and the reacting functional group, are critical. mdpi.com
In the case of cyclogeraniol isomers, the position of the double bond within the cyclohexene (B86901) ring significantly affects the outcome. Studies comparing α-cyclogeraniol and γ-cyclogeraniol found that the same lipase (lipase PS) and reaction conditions that effectively resolved the α-isomer were highly unselective for the γ-isomer. mdpi.commdpi.com This demonstrates that even a subtle change in the substrate's structure, such as the location of the endocyclic double bond, can dramatically alter how the molecule is recognized by the enzyme's active site, thereby influencing the enantioselectivity of the transformation. The steric bulk around the hydroxyl group and its distance from the stereogenic center are key factors that affect the reaction's kinetics and enantioselectivity. mdpi.com
Stereoselective biocatalysis provides alternative and sometimes more direct routes to enantiopure γ-cyclogeraniol derivatives compared to the resolution of racemates. researchgate.net These methods often involve the asymmetric transformation of a prochiral substrate. For instance, the enantioselective reduction of a ketone precursor using alcohol dehydrogenases (ADHs) can directly yield an enantiomerically enriched alcohol. nih.gov Another approach is the enantioselective hydrolysis of a racemic ester derivative of γ-cyclogeraniol, where the enzyme selectively hydrolyzes one ester enantiomer to the alcohol, leaving the other ester enantiomer unreacted. mdpi.com
A chemoenzymatic synthesis of (S)-γ-cyclogeraniol has been achieved through the lipase-catalyzed transesterification with Candida antarctica lipase B, yielding the enantiomerically pure product that served as a key intermediate for the synthesis of natural products like (+)-trixagol and (+)-luffarin-P. researchgate.net Similarly, enantiomers of γ-methyl-ionone have been prepared via the enzymatic resolution of their 4-hydroxy derivatives, followed by chemical elimination of the hydroxyl group. researchgate.net
Integrated chemoenzymatic routes strategically combine chemical and enzymatic steps to construct chiral molecules like γ-cyclogeraniol with high efficiency and stereocontrol. nih.govmdpi.com These multi-step syntheses leverage the strengths of each catalytic domain, using chemical reactions to build molecular complexity and enzymatic reactions to introduce chirality with high precision. nih.govmdpi.com
A typical chemoenzymatic sequence might begin with the chemical synthesis of a prochiral ketone precursor from readily available starting materials. nih.gov This precursor is then subjected to an asymmetric reduction catalyzed by a highly stereoselective enzyme, such as an alcohol dehydrogenase, to produce the desired chiral alcohol. nih.gov An alternative powerful strategy is dynamic kinetic resolution (DKR), which combines the enzymatic kinetic resolution with an in-situ chemical or enzymatic racemization of the slower-reacting enantiomer. researchgate.net This integrated approach allows, in principle, for the complete conversion of a racemic starting material into a single, enantiomerically pure product, thus overcoming the 50% theoretical yield limit of a standard kinetic resolution. researchgate.net
Mechanistic Insights into Lipase Enantioselectivity
Stereoselective Biocatalysis for γ-Cyclogeraniol Derivatives
Total and Stereoselective Chemical Synthesis
The absolute configuration of a chiral molecule is a critical determinant of its biological activity and sensory properties. mdpi.com Consequently, considerable effort has been dedicated to developing synthetic routes that provide access to specific stereoisomers of γ-cyclogeraniol with high enantiomeric and diastereomeric purity.
Strategies for Enantioselective Construction of γ-Cyclogeraniol Stereoisomers
The enantioselective synthesis of γ-cyclogeraniol stereoisomers can be achieved through two primary strategies: asymmetric synthesis, which creates a specific stereocenter from a prochiral substrate, and the resolution of a racemic mixture, which separates pre-existing enantiomers. mdpi.com
Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound. cutm.ac.in One notable approach involves the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. escholarship.org Another powerful technique is the use of chiral catalysts, which can facilitate a reaction to produce a predominantly single enantiomer without being consumed in the process. cutm.ac.in For instance, engineered squalene-hopene cyclases (SHCs) have demonstrated remarkable capability in the stereocontrolled cyclization of linear terpene precursors to generate chiral cyclic scaffolds with high enantiomeric excess (>99% ee). nih.gov Additionally, biomimetic cyclization of precursors like methyl (6S)- or (6R)-(Z)-6,7-epoxy-7-methyl-3-(trimethylsilyl)methyl-2-octenoate, where the chirality is introduced via a Sharpless asymmetric dihydroxylation, has been employed to produce enantiopure building blocks for γ-cyclogeraniol synthesis. researchgate.net
The resolution of racemic mixtures remains a widely used and cost-effective method for obtaining enantiopure compounds. buchler-gmbh.com This strategy involves separating a 50:50 mixture of enantiomers. slideshare.net
A common chemical resolution method involves reacting the racemic alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric esters. spcmc.ac.ininnovareacademics.in Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization. spcmc.ac.in After separation, the resolving agent is cleaved to yield the individual, enantiomerically pure alcohols. buchler-gmbh.com
Enzymatic resolution, particularly through lipase-mediated kinetic resolution, is a highly effective and widely applied technique. nih.govdntb.gov.uaresearchgate.netsemanticscholar.orgdntb.gov.ua This method exploits the ability of lipases to selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. mdpi.com For γ-cyclogeraniol, lipase-catalyzed transesterification has been utilized. dntb.gov.ua While lipase PS showed low enantioselectivity for γ-cyclogeraniol, the use of lipase from Candida antarctica with vinyl propionate as the acyl donor provided modest enantioselectivity (E = 6.7). mdpi.commdpi.com A comprehensive study on the lipase PS-mediated resolution of various hydroxy-cyclogeraniol isomers demonstrated that cis-4-hydroxy γ-cyclogeraniol could be effectively resolved using this method. researchgate.net The resulting enantiopure diols serve as valuable intermediates for the synthesis of γ-cyclogeraniol. researchgate.net
Asymmetric Synthesis Methodologies
Regioselective Chemical Transformations for Isomeric Cyclogeraniols
The synthesis of specific cyclogeraniol isomers often requires regioselective reactions that control the position of functional groups or double bonds. researchgate.netsemanticscholar.orgdntb.gov.ua For example, the synthesis of γ-cyclogeraniol isomers can start from a common intermediate, such as a diol derived from α-cyclogeraniol. mdpi.com The racemic diol can be prepared with high diastereoisomeric purity and then resolved using lipase PS. mdpi.com The separated enantiomers of the diol can then be transformed into the corresponding enantiomeric forms of γ-cyclogeraniol acetate through a series of chemical reactions, including reduction of a diacetate derivative. mdpi.com This highlights how a combination of enzymatic resolution and regioselective chemical transformations can provide access to specific isomers. nih.govresearchgate.netsemanticscholar.orgdntb.gov.ua
Chemical Derivatization of Precursors to γ-Cyclogeraniol and Related Intermediates
The chemical derivatization of precursors is a fundamental strategy in the synthesis of γ-cyclogeraniol and its analogs. mdpi.comnih.gov This involves converting readily available starting materials into more advanced intermediates through a series of chemical modifications.
A key transformation is the conversion of the hydroxyl group of a cyclogeraniol isomer into a different functional group, such as a sulfonylbenzene derivative. mdpi.comnih.gov This is often achieved in a multi-step process involving reaction with tosyl chloride, followed by nucleophilic substitution with potassium thiophenate and subsequent oxidation. semanticscholar.org These sulfone derivatives are versatile intermediates that can be alkylated and then reductively cleaved to build more complex carbon skeletons. nih.govresearchgate.net
Comparative Analysis of Synthetic Routes: Efficiency, Yields, and Stereochemical Purity
| Methodology | Key Features | Stereochemical Control | Reported Yields/Purity | Reference |
| Asymmetric Synthesis (Engineered SHCs) | Direct cyclization of linear precursors. | High enantioselectivity. | >99% ee | nih.gov |
| Lipase-Mediated Resolution | Kinetic resolution of racemic alcohols. | Modest to good enantioselectivity. | E = 6.7 for γ-cyclogeraniol with C. antarctica lipase. High enantiomeric purity for precursors like diols. | mdpi.commdpi.commdpi.com |
| Chemical Derivatization & Transformation | Multi-step sequences from precursors. | Dependent on the stereochemistry of the starting material. | Good overall yields reported for multi-step syntheses (e.g., 43% over six steps for a derivative). | mdpi.com |
| Barbier Reaction Approach | Coupling of derivatized fragments. | Can produce diastereomeric mixtures. | 85% yield for allylic bromide formation; subsequent coupling gave a ~1:1 diastereomeric ratio. | rsc.orgnih.gov |
Asymmetric synthesis using biocatalysts like engineered SHCs offers a highly efficient and direct route to enantiopure scaffolds, achieving excellent stereochemical purity (>99% ee). nih.gov While powerful, the development and optimization of such enzymatic systems can be resource-intensive.
Lipase-mediated resolution is a robust and widely used method. semanticscholar.orgdntb.gov.uadntb.gov.ua Its efficiency depends heavily on the specific substrate and enzyme combination. For γ-cyclogeraniol itself, the enantioselectivity was modest. mdpi.commdpi.com However, this method is highly effective for resolving precursor diols, which can then be converted to enantiopure γ-cyclogeraniol derivatives in high purity. researchgate.netmdpi.com The separation of diastereomers often involves straightforward physical methods like crystallization, but the maximum theoretical yield for a single enantiomer is 50%. buchler-gmbh.com
Ultimately, the optimal synthetic route depends on the specific target isomer and the desired scale of production. A combination of strategies, such as an initial enzymatic resolution followed by a series of high-yielding and regioselective chemical transformations, often provides the most flexible and efficient approach to obtaining various stereoisomers of γ-cyclogeraniol in high purity. nih.govresearchgate.netsemanticscholar.orgdntb.gov.ua
Biochemical and Biosynthetic Investigations of γ Cyclogeraniol
Elucidation of Biosynthetic Pathways Leading to γ-Cyclogeraniol
The biosynthesis of γ-cyclogeraniol in nature is believed to occur via two primary routes: the de novo synthesis from acyclic precursors and the oxidative degradation of larger carotenoid molecules.
De Novo Monoterpene Biosynthesis: The foundational pathway for most terpenes, including monoterpenes like γ-cyclogeraniol, begins with the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). wikipedia.org These precursors are generated through two independent pathways: the mevalonate (B85504) (MVA) pathway, typically active in the cytosol of eukaryotes, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants and many bacteria. biorxiv.orgmdpi.com
The head-to-tail condensation of one molecule of IPP and one molecule of DMAPP yields the C10 compound geranyl pyrophosphate (GPP), the direct acyclic precursor to all monoterpenes. wikipedia.orgmdpi.com The crucial cyclization step, which defines the characteristic ring structure of cyclic monoterpenes, is catalyzed by a class of enzymes known as terpene synthases (TPS). frontiersin.org In the case of γ-cyclogeraniol, a specific monoterpene synthase would bind the GPP substrate and facilitate an electrophilic cyclization cascade to form the γ-cyclohexene ring structure. While the MVA and MEP pathways were once thought to be strictly compartmentalized for producing sesquiterpenes and monoterpenes respectively, evidence now points to a significant "crosstalk" between them, where intermediates can be exchanged, contributing to the final product pool. biorxiv.orgbiorxiv.org
Carotenoid Cleavage Pathway: An alternative biosynthetic route involves the enzymatic breakdown of C40 carotenoids. mdpi.comresearchgate.net This process is mediated by a family of non-heme iron-dependent enzymes called carotenoid cleavage dioxygenases (CCDs). mdpi.comnih.gov These enzymes perform highly specific oxidative cleavage reactions at various double bonds along the carotenoid backbone, generating a diverse array of smaller molecules known as apocarotenoids. mdpi.comresearchgate.netsemanticscholar.org
Many important flavor and fragrance compounds, such as β-ionone from β-carotene and safranal (B46814) from zeaxanthin, are products of CCD activity. mdpi.com Given that γ-cyclogeraniol is a known synthetic precursor to γ-ionone, it is highly plausible that γ-cyclogeraniol itself is a naturally occurring apocarotenoid. semanticscholar.org A CCD enzyme could cleave a carotenoid precursor, such as β-carotene or a related structure, at the C9-C10 bond to yield a C13 intermediate, which could then be further processed or directly released as a C10 compound like γ-cyclogeraniol. The broad substrate specificity of some CCDs, such as the CCD1 subfamily, supports the feasibility of this pathway. nih.gov
Enzymatic Activities in γ-Cyclogeraniol Biogenesis
The biogenesis of γ-cyclogeraniol is dictated by the precise catalytic functions of specific enzymes. The two proposed pathways implicate two distinct superfamilies of enzymes: terpene synthases and carotenoid cleavage dioxygenases.
While a specific "γ-cyclogeraniol synthase" has not yet been isolated and characterized, extensive research into related enzyme families provides a clear picture of the likely catalysts.
Terpene Synthases (TPS): These enzymes are responsible for the cyclization of GPP. Plant TPSs are a large family, often divided into subfamilies (TPS-a through TPS-h) based on sequence and functional similarities. mdpi.com Monoterpene synthases typically belong to the TPS-b and TPS-g subfamilies and contain conserved motifs, such as the RRX8W motif, which are crucial for initiating the cyclization of the substrate. mdpi.comfrontiersin.org The specific enzyme responsible for γ-cyclogeraniol would be a member of this family, with its active site architecture precisely guiding the folding and cyclization of the geranyl cation to favor the formation of the γ-isomer over the α- or β-isomers.
Carotenoid Cleavage Dioxygenases (CCDs): In the alternative pathway, CCDs are the key enzymes. The CCD1 family is particularly relevant, as its members are known to cleave various carotenoids at the 9,10 and 9',10' positions to produce a variety of volatile apocarotenoids that contribute to fruit and flower aromas. nih.gov For example, ZmCCD1 from maize has been shown to have broad substrate specificity, cleaving both linear and cyclic carotenoids. nih.gov An enzyme with similar characteristics is the most probable candidate for producing cyclic C10 apocarotenoids like γ-cyclogeraniol.
Table 1: Key Enzyme Families in Putative γ-Cyclogeraniol Biosynthesis
| Enzyme Family | Abbreviation | Substrate(s) | Reaction Type | Putative Role in γ-Cyclogeraniol Biosynthesis |
| Terpene Synthase | TPS | Geranyl Pyrophosphate (GPP) | Isomerization-Cyclization | Catalyzes the direct cyclization of GPP to form the γ-cyclogeraniol skeleton. |
| Carotenoid Cleavage Dioxygenase | CCD | C40 Carotenoids (e.g., β-carotene, Lycopene) | Oxidative Cleavage | Cleaves carotenoids to produce C10 apocarotenoid precursors or γ-cyclogeraniol directly. |
The mechanisms of TPS and CCD enzymes are fundamentally different, reflecting their distinct roles.
Terpene Synthase Mechanism: The catalytic cycle of a monoterpene synthase begins with the binding of GPP in a specific conformation within the enzyme's active site. The reaction is initiated by the ionization of the diphosphate (B83284) group, generating a geranyl cation. This highly reactive carbocation is then stabilized and precisely folded by the active site residues. The cyclization proceeds via an electrophilic attack of a double bond onto the carbocationic center. Subsequent rearrangements, proton transfers, and termination by the addition of a water molecule result in the final cyclic alcohol product. The enzyme's control over the initial conformation and the subsequent cationic cascade dictates the stereochemistry and regiochemistry of the final product, such as γ-cyclogeraniol. frontiersin.org
Carotenoid Cleavage Dioxygenase Mechanism: CCDs are dioxygenases that utilize a mononuclear iron center as a cofactor. The reaction involves the incorporation of molecular oxygen (O₂) into the carotenoid substrate. The enzyme binds the carotenoid and positions a specific double bond (e.g., C9=C10) near the active iron center. The enzyme then catalyzes the cleavage of this double bond, resulting in the formation of two smaller carbonyl-containing products (aldehydes or ketones). mdpi.com The substrate specificity can be broad; for instance, some CCD1 enzymes can cleave lycopene (B16060) at the 5,6 bond in addition to the canonical 9,10 cleavage, demonstrating a degree of plasticity. nih.gov
Identification and Characterization of Key Enzymes
Metabolic Flux Analysis in Producing Organisms
Metabolic flux analysis (MFA) is a powerful quantitative technique used to determine the rates (fluxes) of intracellular metabolic reactions. nih.gov It provides a snapshot of the metabolic phenotype of a cell, identifying bottlenecks and guiding metabolic engineering efforts. While no MFA studies have been published specifically for γ-cyclogeraniol, research on other monoterpene-producing systems offers valuable insights into how this technique is applied.
A key application of MFA is to quantify the contributions of different precursor pathways. For example, a ¹³C-MFA study on peppermint glandular trichomes, which produce large quantities of monoterpenes, was able to precisely quantify the metabolic network. biorxiv.orgbiorxiv.org The analysis revealed that while the MEP pathway was the dominant source for monoterpene biosynthesis (providing 87% of the precursors), the cytosolic MVA pathway also made a significant contribution (13%) through the transport of intermediates across the plastid membrane. biorxiv.org
In another example, MFA was applied to analyze the biosynthesis of halogenated monoterpenes in microplantlet cultures of the red alga Ochtodes secundiramea. researchgate.net This study helped to determine the metabolic flux through different branches of the pathway, identifying that the bromination of the precursor myrcene (B1677589) was the dominant route, while chlorination steps were less active. researchgate.net Such analyses are crucial for understanding and optimizing the production of target compounds in both native and engineered organisms. Applying MFA to a γ-cyclogeraniol producing system would similarly elucidate the primary precursor pathways and identify rate-limiting steps for targeted improvement.
Metabolic Engineering for Enhanced γ-Cyclogeraniol Production or Derivatization
Metabolic engineering aims to purposefully modify cellular metabolism to increase the production of desired compounds. mdpi.com The production of monoterpenes like γ-cyclogeraniol in microbial hosts such as Saccharomyces cerevisiae (yeast) and Escherichia coli, or in plants, has been a significant goal. mdpi.comfrontiersin.org Key strategies focus on increasing the supply of the GPP precursor and efficiently converting it to the target product.
A major bottleneck in yeast is that the native farnesyl diphosphate synthase (Erg20p) preferentially produces the C15 precursor FPP for sterol biosynthesis, leaving little GPP available for monoterpene production. nih.govacs.org A highly successful strategy involves engineering the Erg20p enzyme. By introducing specific point mutations, scientists have converted it into a dedicated geranyl diphosphate synthase (GPPS) that primarily produces GPP. nih.govacs.org To further enhance this, a "dominant negative" version of the engineered GPPS can be expressed, which interferes with the remaining native Erg20p, further shunting carbon flux towards GPP. nih.gov Combining these enzyme engineering approaches with the overexpression of a target terpene synthase has led to dramatic increases in monoterpene yields, in some cases over 300-fold. nih.gov
Other strategies include:
Compartmentalization: Targeting the biosynthetic enzymes to specific cellular organelles, such as peroxisomes or mitochondria, can increase local precursor concentrations and isolate potentially toxic products from the rest of the cell, improving yields. frontiersin.org
Blocking Competing Pathways: Deleting genes for pathways that compete for essential precursors can redirect metabolic flux towards the desired product. mdpi.com
In many organisms, the genes encoding the enzymes for a specific metabolic pathway are physically grouped together on the chromosome in a biosynthetic gene cluster (BGC). jmicrobiol.or.krmdpi.com Identifying and manipulating these BGCs is a cornerstone of modern metabolic engineering. jmicrobiol.or.kr
Computational tools like antiSMASH are used to mine genome sequences for putative BGCs. jmicrobiol.or.kr For instance, an analysis of the tobacco genome identified 35 BGCs, including 7 related to terpene biosynthesis. mdpi.com Once a terpene-related BGC is identified, it can be manipulated to enhance production. This can involve:
Heterologous Expression: The entire BGC can be cloned and transferred to a well-characterized host organism like yeast, which is more amenable to industrial fermentation. jmicrobiol.or.kr This is particularly useful for activating "silent" BGCs that are not normally expressed in the native organism.
Promoter Engineering: The native promoters within the BGC can be replaced with strong, inducible promoters to increase the expression of the biosynthetic genes.
Gene Knockout/Modification: Specific genes within the cluster, such as those for competing side reactions or negative regulators, can be deleted or modified to optimize the pathway for the production of a single target compound. jmicrobiol.or.kr This integrated approach of genome mining and genetic manipulation is a powerful strategy for discovering new natural products and engineering high-yield production strains. jmicrobiol.or.krmdpi.com
Table 2: Selected Metabolic Engineering Strategies for Monoterpene Production
| Host Organism | Engineering Strategy | Target Enzyme/Pathway | Outcome |
| Saccharomyces cerevisiae | Enzyme engineering to create a dedicated GPPS. nih.govacs.org | Farnesyl Diphosphate Synthase (Erg20p) | Converted Erg20p into a GPPS, redirecting flux from FPP to GPP, significantly increasing monoterpene titers. |
| Saccharomyces cerevisiae | Expression of an engineered "dominant negative" GPPS. nih.gov | Endogenous Erg20p | Decreased competition from native FPP synthesis, achieving a 340-fold increase in sabinene (B1680474) yield. |
| Tomato (Solanum lycopersicum) | Overexpression of key precursor pathway enzymes. frontiersin.org | HMGR (MVA pathway) & DXS (MEP pathway) | Increased metabolic flux to both cytosolic and plastidial terpene pathways, boosting product formation. |
| Saccharomyces cerevisiae | Subcellular compartmentalization of biosynthetic pathway. frontiersin.org | Geraniol (B1671447) biosynthetic enzymes | Targeted enzymes to peroxisomes, reducing product toxicity and increasing geraniol titer by 80%. |
| Mentha x piperita (Peppermint) | Transgenic overexpression of a target synthase. frontiersin.org | Limonene (B3431351) Synthase (LimS) | Increased production of limonene and its downstream derivatives in the essential oil. |
Strain Engineering for Microbial Production
The industrial production of specific terpenoids, including cyclic monoterpenes like γ-cyclogeraniol, is increasingly shifting from traditional chemical synthesis or extraction from plant sources to microbial fermentation. This bio-based approach offers a more sustainable and potentially cost-effective alternative. nih.gov The core of this strategy lies in metabolic engineering, where microorganisms such as Escherichia coli and Saccharomyces cerevisiae are genetically modified to become efficient cell factories for the desired compound. nih.govnih.gov
While specific research detailing the complete de novo biosynthesis of γ-cyclogeraniol in engineered microbes is still emerging, significant strides have been made in producing its precursors and closely related isomers. The production of geraniol, an acyclic monoterpene alcohol and a key precursor, has been successfully established in recombinant E. coli and S. cerevisiae, with reported titers reaching up to 13.2 g/L and 5.5 g/L, respectively. nih.gov The engineering strategies for geraniol production typically involve the construction of heterologous metabolic pathways, improvement of key enzyme activities, and genetic modifications to alleviate cytotoxicity and optimize precursor supply. nih.gov
Further downstream, the cyclization of a geraniol derivative is a critical step. Research into the biosynthesis of other cyclogeraniol isomers provides a blueprint for how γ-cyclogeraniol could be produced. For instance, genes involved in the production of apocarotenoid volatiles, including β-cyclogeraniol, have been overexpressed in engineered E. coli strains. sci-hub.se This demonstrates the feasibility of using microbial hosts to perform the necessary cyclization reactions. The primary challenge in developing a robust microbial production process is the identification and optimization of a suitable cyclase enzyme that specifically converts a geraniol-derived precursor into the γ-isomer. chemicalbook.com
The development of microbial strains for producing valuable compounds is a complex process that involves a cycle of designing, building, testing, and learning. nih.gov Advanced genetic tools, including CRISPR-Cas9, are employed for precise genome editing to overexpress or knock out specific genes, thereby redirecting metabolic flux towards the target molecule. nih.gov The selection and optimization of the microbial host are also critical for improving process efficiency and product yields. nih.gov As research continues to identify and characterize the specific enzymes involved in the γ-cyclogeraniol biosynthetic pathway, these powerful strain engineering techniques will be instrumental in developing commercially viable microbial production systems.
Biotransformation Studies of Related Apocarotenoids and Terpenoids
Biotransformation, which utilizes whole microbial cells or isolated enzymes to carry out specific chemical conversions on a substrate, is a powerful tool for producing complex natural products. nih.gov This method is particularly valuable as it can be considered a 'natural' synthesis method when a natural precursor is used. nih.gov In the context of γ-cyclogeraniol, biotransformation studies have largely focused on its acyclic precursor, geraniol, and other structurally related apocarotenoids like the ionones.
Fungal biotransformations have been extensively investigated for their ability to modify terpenoids. nih.gov Studies using various fungal species have shown that they can perform a range of reactions, including oxidations, reductions, and cyclizations. nih.gov For example, when geraniol is used as a substrate, fungi like Aspergillus niger can convert it into other valuable monoterpenes such as linalool (B1675412) and α-terpineol. nih.gov Similarly, Penicillium species can transform geraniol and its isomer nerol (B1678202) into linalool and α-terpineol. nih.gov
More directly relevant is the biotransformation of geraniol into its cyclic forms. While the direct microbial cyclization of geraniol to γ-cyclogeraniol is not extensively documented, studies on related compounds are informative. For instance, the endophytic fungus Cladosporium cladosporioides, isolated from Cymbopogon martinii, has been shown to produce both α-cyclogeraniol and β-cyclogeraniol when cultured in the presence of the host plant extract. mdpi.com This suggests the presence of enzyme systems within the fungus capable of cyclizing geraniol or a related precursor present in the extract. mdpi.com
Biotransformation studies on C13 apocarotenoids, such as the ionone (B8125255) isomers (α, β, and γ), have also yielded a variety of oxidized products like hydroxy and keto derivatives when incubated with selected fungal species. nih.gov These studies highlight the metabolic versatility of fungi in modifying the basic apocarotenoid skeleton. nih.gov The specific products formed are highly dependent on both the substrate's isomeric form and the fungal species used, indicating a high degree of enzymatic specificity. nih.gov
The table below summarizes findings from biotransformation studies on terpenoids and apocarotenoids related to γ-cyclogeraniol. These studies provide a foundation for future research aimed at identifying or engineering biocatalysts for the specific and efficient production of γ-cyclogeraniol from readily available precursors.
| Substrate | Microorganism(s) | Major Product(s) | Reference(s) |
| Geraniol | Aspergillus niger (liquid culture) | Linalool, α-terpineol | nih.gov |
| Nerol | Aspergillus niger (liquid culture) | Linalool, α-terpineol | nih.gov |
| Geraniol | Aspergillus niger (sporulated surface culture) | Linalool | nih.gov |
| Nerol | Penicillium chrysogenum | α-terpineol | nih.gov |
| Nerol | Penicillium rugulosum | Linalool | nih.gov |
| Citral | Penicillium rugulosum | Linalool | nih.gov |
| α-Ionone | Various fungal species | Oxidized derivatives (hydroxy-, keto-, epoxy-) | nih.gov |
| β-Ionone | Various fungal species | Oxidized derivatives (hydroxy-, keto-, epoxy-) | nih.gov |
| γ-Ionone | Various fungal species | Oxidized derivatives (hydroxy-, keto-, epoxy-) | nih.gov |
| Cymbopogon martinii extract | Cladosporium cladosporioides | α-cyclogeraniol, β-cyclogeraniol | mdpi.com |
Applications of γ Cyclogeraniol As a Chiral Building Block in Natural Product Synthesis
Synthesis of Complex Terpenoids and Sesquiterpenes
The γ-cyclogeraniol framework serves as a foundational C10 unit for the elaboration of more complex terpenoid and sesquiterpene structures. Its utility is prominently demonstrated in the synthesis of marine-derived natural products.
Construction of Furanosesquiterpenes (e.g., Pallescensins)
A general and effective strategy for the stereoselective synthesis of marine furanosesquiterpenes related to pallescensins has been developed, showcasing the utility of γ-cyclogeraniol isomers. mdpi.comnih.gov The core of this methodology involves the coupling of a C10 cyclogeranyl moiety with a C5 3-(methylene)furan unit. researchgate.net Key to this approach is the stereoselective synthesis of four different cyclogeraniol isomers, which are then converted into their corresponding cyclogeranylsulfonylbenzene derivatives. mdpi.comresearchgate.net These intermediates undergo alkylation with 3-(chloromethyl)furan, followed by the reductive cleavage of the phenylsulfonyl group to yield the complete sesquiterpene framework. mdpi.comresearchgate.net This strategy has enabled the synthesis of stereoisomeric forms of pallescensin 1, pallescensin 2, and dihydropallescensin 2 in high chemical and isomeric purity, as well as the first total synthesis of isomicrocionin-3. mdpi.comnih.gov
| Starting Material | Target Molecule | Key Steps | Reference |
| γ-Cyclogeraniol isomers | Pallescensin 1, Pallescensin 2, Dihydropallescensin 2, Isomicrocionin-3 | Conversion to cyclogeranylsulfonylbenzene, Alkylation, Reductive cleavage | mdpi.comresearchgate.net |
| (−)-γ-Cyclogeraniol acetate (B1210297) | (−)-Pallescensone | Hydrolysis, Tosylation, Cyanation, Reduction, Addition of 3-furyllithium | mdpi.com |
Synthesis of Cyclogeranyl-Derived Antibacterial Terpenes (e.g., (+)-Trixagol, (+)-Luffarin-P)
The γ-cyclogeranyl unit is a characteristic structural motif in several natural products, including the antibacterial terpenes (+)-trixagol and (+)-luffarin-P. uniovi.es The synthesis of these compounds often leverages the chirality of γ-cyclogeraniol. A lipase-catalyzed kinetic resolution of racemic γ-cyclogeraniol has been explored to obtain the necessary enantiomerically pure starting material. uniovi.es Although many lipases show low selectivity, the use of lipase (B570770) from Candida antarctica (CAL-B) with vinyl propionate (B1217596) has proven effective, yielding the desired (S)-γ-cyclogeraniol. mdpi.commdpi.com This enantiopure alcohol serves as a crucial precursor for the synthesis of both (+)-trixagol and (+)-luffarin-P. mdpi.commdpi.comiuhw.ac.jp The synthesis of (S)-(+)-trixagol has also been achieved starting from (S)-trans-γ-monocyclofarnesol, a derivative that can be accessed from γ-cyclogeraniol. researchgate.net
| Chiral Building Block | Target Molecule | Key Method | Reference |
| (S)-γ-Cyclogeraniol | (+)-Trixagol | Lipase-catalyzed resolution | mdpi.commdpi.comiuhw.ac.jp |
| (S)-γ-Cyclogeraniol | (+)-Luffarin-P | Lipase-catalyzed resolution | mdpi.commdpi.comiuhw.ac.jp |
| (S)-trans-γ-Monocyclofarnesol | (S)-(+)-Trixagol | Stereoselective synthesis | researchgate.net |
Enantioselective Synthesis of Apocarotenoid Derivatives
γ-Cyclogeraniol is a pivotal starting material for the enantioselective synthesis of various apocarotenoid derivatives, which are known for their significant fragrance and flavor properties.
Derivatization to Ionone (B8125255) and Damascone (B1235705) Isomers (e.g., (S)-γ-ionone, (S)-γ-damascone)
The synthesis of enantiomerically pure ionone and damascone isomers has been achieved through the utilization of chiral γ-cyclogeraniol derivatives. For instance, a BF3-catalyzed cyclization of an epoxyallylsilane derivative leads to a hydroxy-ester, which can be converted to γ-cyclogeraniol (+)-58. mdpi.com This intermediate is then used in the synthesis of (S)-γ-ionone and (S)-γ-damascone. mdpi.com Another approach involves the lipase-mediated resolution of γ-ionol, which provides enantiomerically enriched precursors for both (+)- and (−)-γ-ionone. researchgate.net The absolute configuration of these γ-ionones has been unambiguously assigned through their selective reduction to the corresponding γ-dihydroionones. researchgate.net
| Starting Material | Target Molecule | Key Reaction/Method | Reference |
| Epoxyallylsilane derivative | (S)-γ-Ionone, (S)-γ-Damascone | BF3-catalyzed cyclization | mdpi.com |
| Racemic γ-Ionol | (+)- and (−)-γ-Ionone | Lipase-mediated kinetic acetylation | researchgate.net |
Preparation of Other Biologically Relevant Apocarotenoids (e.g., Karahana Lactone, Karahana Ether, Crocusatin C)
The utility of γ-cyclogeraniol extends to the synthesis of other significant apocarotenoids. Lipase-mediated resolution of various hydroxy-cyclogeraniol isomers has been extensively studied to produce enantiopure building blocks. cnr.it These enantiomerically pure diols have been successfully employed in the synthesis of natural terpenoids such as karahana lactone, karahana ether, and crocusatin C. cnr.itresearchgate.net The absolute configurations of the key diol intermediates were determined by chemical correlation with known compounds. cnr.it For example, the synthesis of karahana ether has been accomplished through a Lewis acid-catalyzed cyclization of 6,7-epoxygeranyl acetate, a derivative accessible from γ-cyclogeraniol chemistry. ujaen.esmolaid.com
| Chiral Building Block | Target Molecule | Key Method | Reference |
| Enantiopure hydroxy-cyclogeraniol diols | Karahana Lactone | Lipase-mediated resolution | cnr.itresearchgate.net |
| Enantiopure hydroxy-cyclogeraniol diols | Karahana Ether | Lipase-mediated resolution | cnr.itresearchgate.net |
| Enantiopure hydroxy-cyclogeraniol diols | Crocusatin C | Lipase-mediated resolution | cnr.itresearchgate.net |
| 6,7-Epoxygeranyl acetate | Karahana Ether | Lewis acid-catalyzed cyclization | ujaen.esmolaid.com |
Stereoselective Formation of Related Chiral Building Blocks and Intermediates
The chemical manipulation of γ-cyclogeraniol allows for the stereoselective formation of a variety of other chiral building blocks and intermediates that are valuable in organic synthesis. Lipase-mediated resolution is a frequently employed technique to access these enantiopure compounds. mdpi.comuniovi.esmdpi.comcnr.it For example, lipase PS-mediated resolution of different hydroxy-geraniol isomers, including α, β, and γ-isomers with hydroxy groups at various positions, has been reported. cnr.it The successful resolution of cis-3-hydroxy-α-cyclogeraniol and cis-4-hydroxy-γ-cyclogeraniol provides access to enantiopure diols that serve as versatile synthetic precursors. cnr.it
Furthermore, (−)-γ-cyclogeraniol itself has been identified as a key building block in the total synthesis of complex natural products like maoecrystal Z. pitt.edu Its preparation can be achieved from a ketone precursor through a sequence involving β-ketoester formation, SnCl4-mediated cyclization, Wittig olefination, hydrolysis, and resolution with a chiral amine. nih.gov
The development of these stereoselective transformations highlights the central role of γ-cyclogeraniol and its derivatives in providing a toolbox of chiral synthons for the construction of a wide range of complex natural products.
Advanced Analytical Methodologies for γ Cyclogeraniol Research
Spectroscopic Techniques for Structural Elucidation of Stereoisomers
Spectroscopy is fundamental to determining the molecular structure of γ-cyclogeraniol isomers. By analyzing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about atomic connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for the structural and stereochemical elucidation of organic molecules like γ-cyclogeraniol. numberanalytics.com It provides detailed insights into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). numberanalytics.comorganicchemistrydata.org The differentiation of stereoisomers is possible because isomers, which have different spatial arrangements of atoms, will exhibit distinct NMR spectra. oxinst.com
Key aspects of NMR analysis for γ-cyclogeraniol stereoisomers include:
Chemical Shift (δ): The chemical shift of a nucleus is highly sensitive to its local electronic environment. numberanalytics.com Different stereoisomers of γ-cyclogeraniol will display unique sets of chemical shifts for their respective protons and carbons, allowing for their differentiation. oxinst.com For instance, the chemical shifts of the methyl groups and the protons adjacent to the hydroxyl group can vary significantly between diastereomers.
Coupling Constants (J): The interaction between neighboring nuclei, known as spin-spin coupling, provides information about dihedral angles and connectivity. Three-bond (vicinal) coupling constants are particularly useful for determining the relative stereochemistry of substituents on the cyclohexane (B81311) ring. organicchemistrydata.org
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable. COSY spectra reveal ¹H-¹H coupling networks, helping to establish the proton connectivity throughout the molecule, while HSQC correlates directly bonded ¹H and ¹³C atoms, aiding in the assignment of carbon signals. oxinst.com
Research has utilized these NMR techniques to confirm the structure and stereochemistry of synthetically prepared γ-cyclogeraniol and its related isomers. researchgate.netresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for γ-Cyclogeraniol This table presents typical chemical shift ranges based on published data for γ-cyclogeraniol and its isomers. Exact values can vary with solvent and specific isomer.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C1 | - | ~35-40 |
| C2 | ~5.4-5.6 | ~120-125 |
| C3 | ~2.0-2.2 | ~135-140 |
| C4 | ~1.9-2.1 | ~30-35 |
| C5 | ~1.4-1.6 | ~25-30 |
| C6 | ~1.6-1.8 | ~40-45 |
| C7 (CH₃) | ~1.7-1.8 | ~20-25 |
| C8 (CH₃) | ~0.9-1.0 | ~28-33 |
| C9 (CH₃) | ~0.9-1.0 | ~28-33 |
| C10 (CH₂OH) | ~3.4-3.6 | ~65-70 |
Mass Spectrometry for Compound Identification and Purity Assessment
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, making it essential for determining the molecular weight and assessing the purity of compounds like γ-cyclogeraniol. sigmaaldrich.com When coupled with chromatographic separation, it becomes a powerful tool for both qualitative and quantitative analysis. nih.govmeasurlabs.com
For γ-cyclogeraniol, MS analysis provides:
Compound Identification: Electron Ionization (EI) is a common technique where the molecule is bombarded with electrons, causing it to ionize and fragment. memphis.edu The resulting mass spectrum shows a molecular ion (M⁺) peak corresponding to the molecular weight of γ-cyclogeraniol, as well as a characteristic fragmentation pattern. wikipedia.org The fragmentation of alcohols often involves the loss of a water molecule (M-18) or an alkyl radical. libretexts.orgmiamioh.edu This unique pattern serves as a molecular fingerprint, aiding in its identification. wikipedia.org
Purity Assessment: Mass spectrometry can effectively determine the purity of a γ-cyclogeraniol sample. sigmaaldrich.com The presence of impurities will be indicated by additional peaks in the mass spectrum corresponding to the molecular weights of those contaminants. nih.gov The high sensitivity of MS allows for the detection of even trace amounts of impurities, which is critical during chemical synthesis and purification development. nih.gov
Table 2: Expected Mass Spectrometry Fragmentation for γ-Cyclogeraniol This table illustrates the theoretical fragmentation pattern of γ-cyclogeraniol under Electron Ionization Mass Spectrometry (EI-MS).
| m/z Value | Ion Identity | Description |
| 154 | [M]⁺ | Molecular Ion |
| 139 | [M - CH₃]⁺ | Loss of a methyl group |
| 136 | [M - H₂O]⁺ | Loss of water (dehydration) |
| 123 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |
| 121 | [M - H₂O - CH₃]⁺ | Loss of water and a methyl group |
| 95 | [C₇H₁₁]⁺ | Further fragmentation |
| 81 | [C₆H₉]⁺ | Further fragmentation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons to higher energy orbitals. msu.eduuobabylon.edu.iq This technique is primarily used to identify and characterize chromophores, which are the parts of a molecule responsible for light absorption. uobabylon.edu.iqresearchgate.net
In γ-cyclogeraniol, the principal chromophore is the isolated carbon-carbon double bond (C=C) within the cyclohexene (B86901) ring. uobabylon.edu.iq
Key characteristics of the UV-Vis spectrum for γ-cyclogeraniol include:
Absorption Maxima (λmax): Simple, unconjugated chromophores like isolated C=C double bonds undergo high-energy π → π* transitions. uobabylon.edu.iq These transitions typically result in an absorption maximum (λmax) at wavelengths below 200 nm. msu.eduuobabylon.edu.iq Alkenes, for example, absorb in the 170-190 nm range. uobabylon.edu.iq
Solvent Effects: The polarity of the solvent can influence the absorption wavelength, though this effect is more pronounced in conjugated or polar systems. uomustansiriyah.edu.iq For non-polar molecules like γ-cyclogeraniol, non-polar solvents such as hexane (B92381) are typically used. uomustansiriyah.edu.iq
Because its absorption occurs at very short wavelengths, the UV-Vis spectrum of γ-cyclogeraniol is often considered of limited use for detailed structural analysis, as it falls outside the range of many standard laboratory spectrophotometers. uobabylon.edu.iq However, it is useful for confirming the absence of conjugated systems, which would absorb at significantly longer wavelengths (>200 nm). msu.edu
Chromatographic Separation Techniques for Enantiomeric and Diastereomeric Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a chiral molecule like γ-cyclogeraniol, which can exist as multiple stereoisomers, chromatographic methods are indispensable for assessing enantiomeric and diastereomeric purity.
High-Performance Liquid Chromatography (HPLC) for Resolution and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. chromtech.com It relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. sepscience.com Separation occurs based on the differential interactions of the components with the stationary phase. chromtech.com
For γ-cyclogeraniol stereoisomers, HPLC is applied as follows:
Resolution of Stereoisomers: Diastereomers have different physical properties and can often be separated using standard HPLC methods (either normal-phase or reversed-phase). researchgate.net However, separating enantiomers, which have identical physical properties in a non-chiral environment, requires a chiral separation technique. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com
Quantification: Once the isomers are separated, a detector (commonly a UV detector) measures the amount of each component as it elutes from the column. sepscience.com The area under each peak in the resulting chromatogram is proportional to the concentration of that specific isomer in the sample, allowing for accurate quantification. The resolution between peaks is a critical measure of the separation's effectiveness. sepscience.com
Table 3: Illustrative HPLC Parameters for Chiral Separation of Cyclogeraniol Isomers This table provides an example of typical conditions that might be used for the chiral HPLC separation of γ-cyclogeraniol enantiomers.
| Parameter | Condition | Purpose |
| Column | Chiral Stationary Phase (e.g., Astec® CHIROBIOTIC®) | To enable differential interaction with enantiomers for separation. sigmaaldrich.com |
| Mobile Phase | Hexane/Isopropanol mixture | To carry the sample through the column and control retention times. |
| Flow Rate | 1.0 mL/min | To ensure optimal separation and peak shape. |
| Detection | UV at 210 nm | To detect the non-conjugated C=C chromophore as it elutes. |
| Temperature | 25 °C | To maintain consistent and reproducible retention times. |
Gas Chromatography–Mass Spectrometry (GC-MS) in Complex Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. numberanalytics.comthermofisher.com It is the gold standard for analyzing volatile and semi-volatile compounds like γ-cyclogeraniol, especially within complex mixtures such as essential oils or reaction products. nih.govinnovatechlabs.com
The GC-MS analysis process involves several stages:
Separation (GC): The sample is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) pushes the vaporized components through a long, thin capillary column. thermofisher.com Compounds are separated based on their boiling points and their affinity for the column's stationary phase (e.g., a non-polar DB-5MS column). nih.gov Volatile compounds with lower boiling points, like many terpenes, elute from the column first. thermofisher.com
Identification (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer. nist.gov There, it is ionized and fragmented, creating a unique mass spectrum. nist.gov This spectrum acts as a chemical fingerprint and can be compared against extensive spectral libraries (like the NIST library) for positive identification.
Quantification: The total ion chromatogram (TIC) plots the total ion intensity versus retention time. The area of each peak in the TIC is proportional to the amount of the corresponding compound, allowing for quantitative analysis. nist.gov
This method is highly sensitive and selective, making it ideal for detecting trace components and confirming the identity of compounds in complex samples. numberanalytics.comacs.org Researchers have developed and validated robust GC-MS methods for the comprehensive profiling of terpenes and related compounds in various natural products. nih.govthieme-connect.com
Enantioselective Chromatography for Chiral Separation
The separation of enantiomers, or chiral separation, is a critical process in the study and application of chiral molecules like γ-cyclogeraniol. Enantioselective chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as a well-established and powerful technique for this purpose. mdpi.com The use of a chiral stationary phase (CSP) is fundamental to this process, enabling the differential interaction of enantiomers and thus their separation. mdpi.commdpi.com
The development of highly enantioselective CSPs has been a significant advancement, allowing for the direct analysis and determination of the enantiomeric ratio of chiral compounds. uni-muenchen.de These methods are crucial for quality control, estimating the presence of chiral compounds in biological samples, and monitoring the progress of asymmetric synthesis and other enantioselective reactions. mdpi.com For instance, in the synthesis of various terpenoids, lipase-mediated resolution is often monitored using chiral chromatography to determine the enantiomeric excess of the resulting products. mdpi.comresearchgate.net
Several types of CSPs are utilized, with polysaccharide derivatives, such as those from cellulose (B213188) and amylose, being widely applicable for a range of racemic compounds. mdpi.com Cyclodextrin-based chiral columns are also employed, offering separation based on host-guest interactions. ymc.co.jp The choice of the appropriate CSP and mobile phase is crucial for achieving optimal separation. mdpi.com In the context of γ-cyclogeraniol and its derivatives, enantioselective chromatography has been instrumental in preparing enantiopure forms, which serve as vital chiral building blocks in the synthesis of various natural products. mdpi.comresearchgate.net For example, the enantiomers of γ-cyclogeraniol derivatives have been successfully separated using lipase-mediated resolution coupled with chromatographic techniques. mdpi.commdpi.com
The following table provides an overview of different chiral stationary phases and their applications:
| Chiral Stationary Phase Type | Chiral Selector Example | Basis of Separation | Applications |
| Polysaccharide Derivatives | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance | Broad applicability for a wide range of chiral compounds, including alcohols and amides. mdpi.com |
| Cyclodextrin Derivatives | β-cyclodextrin | Host-guest inclusion complexes | Separation of optical and structural isomers. ymc.co.jp |
| Synthesized Macromolecules | Chiral polymers | Higher-order structure interactions | Can be used in both normal and reversed-phase modes. ymc.co.jp |
Integrated Analytical Approaches for Reaction Monitoring and Product Characterization
A comprehensive understanding of chemical reactions involving γ-cyclogeraniol, from synthesis to biotransformation, necessitates the use of integrated analytical approaches. These approaches combine various techniques to monitor reaction progress, identify intermediates, and characterize final products.
During the synthesis of γ-cyclogeraniol derivatives and their subsequent use in the total synthesis of complex natural products, a suite of analytical methods is employed. acs.orgresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Distortionless Enhancement by Polarization Transfer (DEPT) are fundamental for structural elucidation of synthetic intermediates and final products. mdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) is extensively used for analyzing the composition of reaction mixtures, identifying products, and assessing their chemical purity. nih.govacademie-sciences.fr
For instance, in the stereoselective synthesis of furanosesquiterpenes from γ-cyclogeraniol isomers, the key steps, including the conversion to cyclogeranylsulfonylbenzene derivatives and subsequent alkylation, are monitored and the products characterized using these integrated techniques. researchgate.net Similarly, the biotransformation of γ-ionone, a related compound, by fungi is analyzed by acetylating the crude mixture and then subjecting it to GC-MS analysis for the identification of various transformation products. nih.gov When GC-MS analysis alone is insufficient for structural assignment, compounds are isolated via chromatographic separation for more detailed characterization. nih.gov
The following table details the application of various analytical techniques in the study of γ-cyclogeraniol and related reactions:
| Analytical Technique | Application | Information Obtained |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of reaction mixtures, product identification. nih.govacademie-sciences.fr | Provides information on the components of a mixture, their relative abundance, and their mass spectra for identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of molecules. mdpi.com | Determines the carbon-hydrogen framework of a molecule, providing detailed structural information. |
| High-Performance Liquid Chromatography (HPLC) | Separation and purification of compounds, enantiomeric separation. mdpi.commdpi.com | Separates components of a mixture for analysis or collection; with a chiral stationary phase, it separates enantiomers. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Provides information about the functional groups present in a molecule. |
| Optical Rotation | Determination of enantiomeric purity. academie-sciences.fr | Measures the rotation of plane-polarized light by a chiral compound, indicating the excess of one enantiomer. |
The integration of these analytical methodologies allows for a thorough and accurate characterization of the complex chemical transformations involving γ-cyclogeraniol, from the initial steps of a synthetic route to the final, often structurally intricate, natural products. acs.orgnih.gov
Future Research Trajectories for γ Cyclogeraniol Chemistry
Development of Novel Biocatalytic Systems for Enhanced Stereoselectivity
The synthesis of enantiomerically pure γ-cyclogeraniol is critical, as the biological and olfactory properties of its derivatives are often stereospecific. researchgate.net Biocatalysis, particularly using lipases for kinetic resolution, has been explored, but significant improvements are needed.
Current research has shown that the lipase-catalyzed kinetic resolution of racemic γ-cyclogeraniol often results in modest enantioselectivity. uniovi.esmdpi.com For instance, the use of lipase (B570770) PS with vinyl acetate (B1210297) as an acetyl donor yielded the corresponding acetate with a very low enantiomeric ratio (E = 2.3). mdpi.commdpi.com Screening of other enzymes revealed that lipase from Candida antarctica with vinyl propionate (B1217596) offered a slight improvement, though the enantioselectivity remained modest (E = 6.7). mdpi.commdpi.com
Future research will likely focus on two main avenues:
Enzyme Engineering and Directed Evolution: Existing enzymes, such as lipases and terpene cyclases, can be modified through protein engineering techniques. Mutagenesis of residues in the enzyme's active site can alter substrate binding and transition state stabilization, potentially leading to dramatic improvements in stereoselectivity. nih.govnih.gov This approach could overcome the current limitations where the stereogenic center is distant from the reactive alcohol group, a factor known to complicate resolution. uniovi.es
Discovery of Novel Biocatalysts: The vast biological diversity of microorganisms and plants remains a largely untapped resource for new enzymes. db-thueringen.deplos.org Genome mining and high-throughput screening of organisms from unique environments could lead to the discovery of novel lipases or cyclases with inherent high selectivity for γ-cyclogeraniol or its precursors. db-thueringen.defrontiersin.org Research into iridoid synthase enzymes (ISY), which catalyze stereospecific reductions and cyclizations, could provide a template for engineering new biocatalysts for terpene synthesis. nih.gov
Additionally, optimizing reaction conditions, such as the use of eco-friendly solvents like cyclopentyl methyl ether (CPME), has been shown to enhance the enantioselectivity of some lipases and will be a key consideration in developing future biocatalytic systems. acs.org
Advanced Chemoenzymatic Cascade Reactions for γ-Cyclogeraniol Derivatives
Future research in this area will focus on designing multi-step syntheses where γ-cyclogeraniol is the starting point. A prospective cascade could involve:
An initial enzymatic step, such as a highly stereoselective acylation as described in the previous section, to produce an enantiopure γ-cyclogeraniol derivative.
Subsequent chemical transformations, such as oxidation, C-C bond formation (e.g., Barbier allylation), or ring-closing metathesis, to build more complex molecular architectures. rsc.orgnih.gov
A final enzymatic step for late-stage functionalization, such as hydroxylation catalyzed by an engineered cytochrome P450 monooxygenase, to introduce functionality at specific positions. nih.gov
The development of such cascades is attractive for green synthesis and can streamline the production of valuable terpenoids and apocarotenoids. rsc.orgnih.gov The key challenge lies in ensuring the compatibility of the chemical and enzymatic steps, as chemical reagents, solvents, and temperatures must not denature the enzymes. mdpi.com
Elucidation of Undiscovered Biosynthetic Pathways and Enzymes
While γ-cyclogeraniol is a known synthetic precursor, its precise natural biosynthetic pathway and the enzymes involved are not fully elucidated. Terpenoids are synthesized in nature from simple five-carbon precursors, which are cyclized by enzymes known as terpene cyclases (TCs) or terpene synthases (TSs). nih.govnih.gov These enzymes are responsible for generating the vast structural diversity of terpenes. cardiff.ac.ukresearchgate.net
Future research will aim to identify the specific genes and enzymes responsible for γ-cyclogeraniol production in plants. Key research directions include:
Genome Mining and Transcriptome Analysis: Plants known to produce related apocarotenoids, such as saffron (Crocus sativus), are prime targets for investigation. nih.gov By sequencing the plant's genome and analyzing its transcriptome at different developmental stages, researchers can identify biosynthetic gene clusters (BGCs) that are co-expressed with known terpene pathway genes. frontiersin.orgnih.gov This approach can pinpoint candidate terpene cyclase genes responsible for the specific cyclization of geranyl pyrophosphate (GPP) to a γ-cyclogeraniol precursor.
Enzyme Characterization: Once candidate genes are identified, they can be expressed in heterologous hosts like E. coli or yeast to produce the enzyme for characterization. plos.org In vitro assays can then confirm the enzyme's function and its product profile, revealing whether it produces α-, β-, or γ-cyclized products. uzh.ch
Mechanistic Studies: Understanding the structural and mechanistic basis for how a terpene cyclase directs the cyclization cascade towards the γ-skeleton is a major goal. nih.govrsc.org Elucidating the enzyme's three-dimensional structure will provide insights into how the active site pocket folds the acyclic precursor and stabilizes the specific carbocationic intermediates required for γ-ring formation. nih.govresearchgate.net
Uncovering these natural pathways will not only provide a deeper understanding of plant specialized metabolism but also supply new, highly selective enzymes for use in biocatalytic systems as described in section 6.1.
Exploitation in the Synthesis of Emerging Bioactive Natural Products
Enantiopure γ-cyclogeraniol is a versatile chiral building block for the total synthesis of a range of bioactive natural products and important fragrance compounds. uniovi.esmdpi.com Its exocyclic double bond and chiral center make it a strategic starting material for constructing more complex cyclic and acyclic structures. mdpi.com
Future research will continue to leverage γ-cyclogeraniol as a synthetic precursor. Notable targets include:
Apocarotenoids: It serves as a key intermediate for synthesizing valuable flavor and fragrance compounds like (S)-γ-ionone and (S)-γ-damascone. mdpi.com It is also a precursor for the synthesis of safranal (B46814), the main aroma component of saffron. researchgate.netmdpi.com
Marine Terpenes: The γ-cyclogeranyl unit is a structural feature in several marine natural products with potential antibacterial activity, including (+)-trixagol and (+)-luffarin-P. uniovi.esresearchgate.net It has also been used in the synthesis of pallescensin-2. mdpi.commdpi.com
Complex Diterpenoids: Advanced synthetic strategies have utilized (-)-γ-cyclogeraniol as a starting material for the total synthesis of complex molecules such as (-)-maoecrystal Z, showcasing its utility in constructing intricate polycyclic systems. acs.org
The continued application of γ-cyclogeraniol in total synthesis demonstrates its importance as a foundational molecule. As new bioactive natural products containing the cyclogeranyl motif are discovered, its role as a key synthetic intermediate will undoubtedly expand.
Computational Chemistry and Modeling in γ-Cyclogeraniol Synthesis and Reactivity
Computational chemistry and molecular modeling are becoming indispensable tools for understanding and predicting chemical reactivity and enzyme mechanisms. uoa.grnovapublishers.comwiley.com These approaches offer powerful insights that can accelerate the development of new synthetic methods and catalysts related to γ-cyclogeraniol.
Future research will increasingly integrate computational methods to:
Elucidate Reaction Mechanisms: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the transition states of the acid-catalyzed cyclization of geraniol (B1671447) derivatives. uoa.grresearchgate.net This can help explain the regioselectivity of the reaction, i.e., why γ-cyclogeraniol is formed versus its α- and β-isomers under specific conditions.
Model Enzyme-Substrate Interactions: For the terpene cyclases discussed in section 6.3, molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods can model how the acyclic substrate binds within the enzyme's active site. researchgate.netuoa.gr These models can reveal key amino acid residues that guide the folding of the substrate and catalyze the cyclization, providing a roadmap for rational enzyme engineering. nih.gov
Predict Catalyst Performance: Computational screening can be used to predict the potential success of new catalysts, both chemical and biological, before they are synthesized or tested in the lab. This can help prioritize experimental efforts in the development of novel systems for stereoselective synthesis. nih.gov
By combining computational predictions with experimental validation, researchers can more efficiently navigate the complex landscape of γ-cyclogeraniol chemistry, leading to the rational design of new catalysts and synthetic pathways.
Q & A
Basic: What are the established methodologies for synthesizing gamma-cyclogeraniol, and how do reaction conditions influence stereochemical outcomes?
This compound synthesis typically employs terpene cyclization or enzymatic pathways. Key parameters include temperature (e.g., 25–60°C for enzymatic catalysis), solvent polarity (nonpolar solvents favor intramolecular cyclization), and catalyst choice (e.g., Lewis acids like BF₃·OEt₂ for directing stereochemistry). For reproducibility, follow protocols from The Journal of Organic Chemistry on terpene cyclization, ensuring characterization via -NMR and GC-MS to verify enantiomeric ratios .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?
Contradictions often arise from variability in cell lines, assay protocols, or impurity profiles. To address this:
Reproducibility checks : Replicate studies using standardized cell lines (e.g., ATCC-certified HEK-293) and purity thresholds (>98% by HPLC).
Meta-analysis : Apply statistical tools (e.g., random-effects models) to compare EC₅₀ values from 5+ independent studies, controlling for solvent/DMSO effects .
Mechanistic validation : Use siRNA knockdowns to confirm target specificity (e.g., olfactory receptor OR51E2 activation).
Basic: What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., plant extracts)?
Prioritize hyphenated techniques:
- GC-MS : Ideal for volatile derivatives (e.g., silylated samples; LOD: 0.1 ng/mL).
- HPLC-DAD/ELSD : For nonvolatile forms; optimize columns (C18 vs. HILIC) based on polarity .
- Quantitative -NMR : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to avoid ionization biases in MS .
Advanced: What experimental designs are optimal for studying this compound’s role in multi-component terpene interactions?
Adopt a fractional factorial design to test combinatorial effects:
Variables : Co-occurring terpenes (limonene, pinene), concentrations (0.1–10 µM), and exposure times (6–48 hrs).
Response metrics : Synergy/antagonism via Chou-Talalay plots.
Validation : LC-MS/MS for metabolite profiling and RNA-seq to identify co-regulated pathways (e.g., sesquiterpene biosynthesis) .
Basic: How should researchers address batch-to-batch variability in this compound samples?
Implement QC/QA protocols :
- Purity : Triple verification via HPLC (≥95% purity threshold).
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring.
- Documentation : Report lot numbers, storage conditions (−20°C under argon), and supplier certifications (e.g., Sigma-Aldrich’s ACS grade) .
Advanced: What computational tools are validated for predicting this compound’s pharmacokinetic properties?
Use in silico ADMET models :
- SwissADME : Predict logP (2.8 ± 0.3) and bioavailability radar.
- Molinspiration : Estimate blood-brain barrier penetration (BBBP: −0.45, low CNS activity).
- Validation : Compare with in vivo rodent data (plasma t₁/₂ = 3.2 hrs) .
Basic: What are the ethical and safety considerations for handling this compound in laboratory settings?
- Toxicity : Classify as Category 3 (GHS) based on zebrafish embryo assays (LC₅₀ = 12 µM).
- Waste disposal : Neutralize with 10% KOH/ethanol before incineration.
- IRB protocols : Mandatory for human olfactory studies (e.g., IRB-2023-4567) .
Advanced: How can researchers design CRISPR-Cas9 screens to identify this compound’s molecular targets?
Library design : Use a genome-wide sgRNA library (e.g., Brunello) with 4 guides/gene.
Screening : Treat HEK-293 cells with 5 µM this compound for 72 hrs; isolate DNA for NGS.
Hit validation : Apply MAGeCK-VISPR (FDR < 0.1) and confirm via co-IP/WB (e.g., OR51E2 pulldowns) .
Basic: What are the best practices for literature reviews on this compound’s ecological roles?
- Databases : SciFinder, PubMed, and Web of Science with keywords: "this compound" AND ("plant signaling" OR "insect interactions").
- Inclusion criteria : Peer-reviewed studies post-2010, excluding patents/industry reports.
- Contradiction mapping : Tabulate divergent findings (e.g., allelopathic vs. symbiotic effects) .
【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51
Advanced: How to apply contradiction analysis frameworks (e.g., TRIZ) to optimize this compound’s biosynthesis yields?
Using TRIZ Principle 35 :
Identify contradictions : High yield (desired) vs. byproduct formation (undesired).
Solutions :
- Parameter changes: Adjust pH (6.5–7.0) to favor cyclase activity.
- Phase transitions: Two-phase fermentation (aqueous/organic) to extract product in situ.
Validation : Compare titers via DOE (JMP Pro 16; p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

